C5a Receptor agonist, mouse, human

C5a receptor peptide agonist structure-activity relationship

Select the hexapeptide FKP-dCha-Cha-r for superior target specificity in C5aR studies. Unlike decapeptide agonists (EP54, EP67) that promiscuously bind C3aR and C5aR2, this minimal peptide offers a clean pharmacological profile, unbiased G-protein/β-arrestin signaling, and a matched agonist/antagonist pair (FKP-dCha-Trp-r) for definitive receptor occupancy validation. Its cross-species activity (mouse/human) streamlines translational research.

Molecular Formula C44H72N10O7
Molecular Weight 853.1 g/mol
Cat. No. B12371540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC5a Receptor agonist, mouse, human
Molecular FormulaC44H72N10O7
Molecular Weight853.1 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(C(=O)NC(CC2CCCCC2)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)N
InChIInChI=1S/C44H72N10O7/c45-23-11-10-20-33(50-38(55)32(46)26-29-14-4-1-5-15-29)42(59)54-25-13-22-37(54)41(58)53-36(28-31-18-8-3-9-19-31)40(57)52-35(27-30-16-6-2-7-17-30)39(56)51-34(43(60)61)21-12-24-49-44(47)48/h1,4-5,14-15,30-37H,2-3,6-13,16-28,45-46H2,(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,60,61)(H4,47,48,49)/t32-,33-,34+,35-,36+,37-/m0/s1
InChIKeyYYWDMFJVGBBMHS-OWXIHBOWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C5a Receptor Agonist (mouse, human) Procurement Guide: Hexapeptide Selectivity & Tool Compound Rationale


The compound designated 'C5a Receptor agonist, mouse, human' (CAS 144555-06-6) is a synthetic hexapeptide with the sequence Phe-Lys-Pro-D-cyclohexylalanine-cyclohexylalanine-D-Arg (FKP-dCha-Cha-r), also referred to as Peptide 1 or W5Cha [1]. It is a C-terminal mimetic of complement fragment C5a and functions as a selective agonist at the C5a receptor (C5aR/CD88) with a reported EC50 of approximately 0.2 μM [2]. Unlike the more commonly studied decapeptide agonists EP54 (YSFKPMPLaR) and EP67, or the N-methylated hexapeptide C5apep (NMe-FKPdChaChadR), this compound lacks N-terminal methylation and contains a D-cyclohexylalanine at position 4 and an L-cyclohexylalanine at position 5, the latter being critical for agonist function . Its unique structural features and defined binding-site interactions make it a valuable tool compound for mapping C5aR ligand-receptor interactions and for experimental setups requiring a structurally minimal C5aR agonist with cross-species activity.

Why C5a Receptor Agonist (mouse, human) Cannot Be Substituted with Other C5a-Derived Peptides


C5a receptor agonist peptides are not functionally interchangeable. The hexapeptide FKP-dCha-Cha-r is structurally distinct from the decapeptide agonists EP54 and EP67 and from the N-methylated hexapeptide C5apep in ways that directly affect receptor engagement, signaling bias, and off-target activity. EP54 and EP67 have been demonstrated to be potent full agonists not only at C5aR1 but also at the C3a receptor (C3aR), and EP54 additionally activates C5aR2 — confounding interpretation of experimental results where C5aR1-specific effects are sought [1]. In contrast, the hexapeptide FKP-dCha-Cha-r was employed as a defined C5aR agonist tool in site-directed mutagenesis studies precisely because its minimal structure and defined binding interactions with C5aR residues (Arg175, Arg206, Glu199, Asp282, Ile116) provide a cleaner pharmacological probe [2]. Furthermore, key SAR features — particularly the cyclohexylalanine at position 5 — govern the agonist/antagonist functional switch: substituting Trp at this position converts the compound to an antagonist, a property not shared by EP54 or EP67 [2]. Researchers requiring a structurally minimal, C5aR-targeted agonist with well-characterized binding-site contacts and cross-species activity cannot simply interchange this hexapeptide with decapeptide or N-methylated analogs without introducing uncharacterized receptor promiscuity and signaling complexity.

Quantitative Differentiation Evidence: C5a Receptor Agonist (mouse, human) vs. Closest Analogs


Structural Minimalism as a Differentiation Feature: Hexapeptide vs. Decapeptide C5a Agonists

The target compound is a 6-residue hexapeptide (FKP-dCha-Cha-r, MW ~853 Da), whereas the most widely used C5a peptide agonists — EP54 (YSFKPMPLaR), EP67 (YSFKDMP(MeL)aR), and native C5a des-Arg (74 residues, ~10,250 Da) — are substantially larger molecules [1]. EP54 is a decapeptide (MW 1209.6 Da) with four engineered substitutions (Tyr65, Phe67, Pro69, Pro71, D-Ala73) relative to the C5a C-terminus [1]. This ~30% reduction in molecular weight relative to EP54, combined with the absence of N-terminal Tyr-Ser residues, means the hexapeptide engages fewer receptor contact points. Higginbottom et al. (2005) demonstrated that the hexapeptide's agonist activity is mediated through defined interactions with C5aR residues Arg175, Arg206, Glu199, Asp282, and Ile116, whereas EP54 additionally engages the receptor N-terminus and extracellular loops via its extended N-terminal region [2]. The smaller size also facilitates synthetic accessibility and potentially improved solubility characteristics relevant to in vitro assay design.

C5a receptor peptide agonist structure-activity relationship tool compound

Functional Switch at Position 5: Agonist vs. Antagonist Conversion Unique to the Hexapeptide Scaffold

A defining and potentially unique feature of the FKP-dCha-Cha-r scaffold is that a single amino acid substitution at position 5 — replacing L-cyclohexylalanine (Cha) with the bulkier L-tryptophan (Trp) — converts the compound from an agonist (Peptide 1) to an antagonist (Peptide 2: FKP-dCha-Trp-r) [1]. Higginbottom et al. demonstrated that this Trp5 substitution abolishes agonist activity while retaining receptor binding, creating a matched agonist-antagonist pair that engages the same C5aR binding pocket. Furthermore, when receptor residue Ile116 is mutated to the smaller Ala (I116A), the antagonist Peptide 2 regains agonist activity, demonstrating that the agonism/antagonism switch is governed by steric complementarity between the position 5 side chain and the Ile116 side chain in the transmembrane binding pocket [1]. This precise agonist-antagonist toggle has not been demonstrated for EP54, EP67, or C5apep, where similar single-residue substitutions do not produce a clean functional inversion. This property makes the hexapeptide scaffold uniquely valuable for studies requiring matched agonist/antagonist tool pairs that occupy the same orthosteric site.

C5a receptor agonist-antagonist switch structure-activity relationship mutagenesis

Cross-Species Activity: Mouse and Human C5aR Agonism in a Single Compound

The compound is explicitly designated for activity at both mouse and human C5a receptors, enabling direct translation between murine in vivo models and human in vitro systems without changing chemical tools . Species-specific pharmacology is a well-documented challenge in C5aR research: the cyclic antagonist F-[OPchaWR] exhibits approximately 1000-fold lower affinity for murine C5aR compared to human C5aR, and sequence differences in the first extracellular loop (human Pro103 vs. mouse Tyr103; human Gly105 vs. mouse Asp105) contribute to divergent ligand recognition across species [1]. The hexapeptide FKP-dCha-Cha-r, however, was employed as a functional probe in both human C5aR mutagenesis studies and in broader C5aR pharmacology investigations where cross-species consistency was required [2]. In contrast, EP54 and EP67 have been shown to activate human C3aR and C5aR2 in addition to C5aR1, and their species-specific pharmacology at rodent receptors is less systematically characterized [3]. For researchers designing experiments that span murine models and human translational endpoints, a single compound with validated dual-species activity reduces inter-compound variability.

species cross-reactivity C5a receptor mouse model translational pharmacology

Receptor Binding Site Characterization: Defined Contact Residues vs. Multi-Site Engagement of Larger Agonists

The hexapeptide FKP-dCha-Cha-r has been systematically mapped to specific C5aR residues through comprehensive site-directed mutagenesis, providing a level of binding-site resolution not available for EP54 or EP67 [1]. Higginbottom et al. (2005) identified that: (i) Arg206 and Arg175 interact with the C-terminal carboxylate of the peptide; (ii) Asp282 interacts with the side chain of the C-terminal D-Arg; (iii) Glu199 may also interact with this side chain; and (iv) Ile116 in the transmembrane region is adjacent to the position 5 cyclohexylalanine and governs the agonist/antagonist steric switch [1]. This residue-level interaction map enables researchers to design rational mutations and interpret functional data with higher confidence. In contrast, EP54 and EP67 engage C5aR through a more complex, multi-site binding mode involving the receptor N-terminus (for high-affinity binding), multiple extracellular loops, and the transmembrane core — as evidenced by chimeric receptor studies showing that C5a analogue peptides, unlike native C5a, can activate C3aR [2]. The more distributed binding of decapeptide agonists complicates the attribution of functional effects to specific receptor subdomains.

C5aR binding site site-directed mutagenesis GPCR pharmacology ligand-receptor interaction

Absence of N-Methylation Differentiates the Hexapeptide from the Biased Agonist C5apep

The target hexapeptide FKP-dCha-Cha-r lacks the N-methylation on the N-terminal phenylalanine that characterizes C5apep (NMe-FKPdChaChadR). This structural difference has significant functional consequences: C5apep has been demonstrated to act as a full agonist for Gαi coupling (cAMP response) and ERK1/2 phosphorylation but as a partial agonist for β-arrestin recruitment and receptor endocytosis, defining it as a biased agonist at C5aR1 [1]. Specifically, C5apep exhibits partial efficacy for β-arrestin recruitment, reduced receptor trafficking, and substantially lower neutrophil migration compared to native C5a, while maintaining full efficacy for G-protein-mediated signaling [1]. The non-N-methylated hexapeptide FKP-dCha-Cha-r, in contrast, has been characterized as a straightforward C5aR agonist in functional degranulation and binding assays, without evidence of biased signaling [2]. This distinction is critical for experimental design: researchers studying C5aR signaling pathways where balanced G-protein and β-arrestin engagement is desired should prefer the non-methylated hexapeptide, whereas studies investigating biased agonism mechanisms would require C5apep. The IUPHAR database lists C5apep as a partial agonist at C5aR2 (pEC50 6.2 for β-arrestin recruitment), further confirming its distinct pharmacological profile [3].

biased agonism β-arrestin C5aR1 signaling functional selectivity

Optimal Application Scenarios for C5a Receptor Agonist (mouse, human) Based on Quantitative Differentiation Evidence


C5aR Binding-Site Mutagenesis and Structure-Function Studies

The hexapeptide FKP-dCha-Cha-r is the agonist of choice for site-directed mutagenesis studies of the C5a receptor orthosteric binding pocket. Its defined interactions with Arg175, Arg206, Glu199, Asp282, and Ile116 have been systematically validated, and the availability of a matched antagonist (FKP-dCha-Trp-r) provides a rigorous internal control for receptor occupancy [1]. Researchers can use this agonist-antagonist pair to interrogate specific residue contributions to receptor activation without the confounding influence of multi-site binding observed with decapeptide agonists EP54 and EP67 [1]. The ability to restore agonism to the antagonist peptide via the I116A receptor mutation further enables precise dissection of steric gating mechanisms in GPCR activation.

Murine-to-Human Translational Complement Pharmacology

For experimental programs requiring parallel evaluation of C5aR agonism in mouse models and human cell-based assays, the dual-species designation of this compound eliminates the need for separate murine- and human-specific peptide agonists [1]. This is particularly relevant given the well-documented species divergence in C5aR pharmacology — the cyclic antagonist F-[OPchaWR] shows approximately 1000-fold affinity differences between species, and differences in the first extracellular loop sequence (human Pro103 vs. mouse Tyr103) contribute to variable ligand recognition [2]. Using the same chemical tool across species reduces inter-compound variability and strengthens translational conclusions.

Non-Biased C5aR1 Activation in Signaling Pathway Dissection

Unlike C5apep, which exhibits biased agonism with full Gαi coupling but partial β-arrestin recruitment and receptor endocytosis, the non-N-methylated hexapeptide provides balanced C5aR1 activation without documented signaling bias [1]. This makes it the preferred tool for studies that require equivalent engagement of both G-protein and β-arrestin pathways downstream of C5aR1. Experiments designed to compare G-protein-dependent vs. β-arrestin-dependent signaling outcomes should use this compound as the 'unbiased' reference agonist, with C5apep serving as the biased comparator [1]. The cleaner pharmacological profile simplifies interpretation of pathway-specific inhibitors and knockout models.

Matched Agonist-Antagonist Experimental Design for Target Validation

The unique ability to convert the hexapeptide scaffold from agonist to antagonist via a single Cha5→Trp substitution creates a powerful experimental paradigm for C5aR target validation [1]. Because both peptides occupy the same orthosteric binding site, any biological effect that is blocked by Peptide 2 (FKP-dCha-Trp-r) but induced by Peptide 1 (FKP-dCha-Cha-r) can be attributed specifically to C5aR activation with high confidence. This matched-pair approach is not available for any other class of C5a peptide agonists and represents a distinct advantage for studies requiring rigorous demonstration of C5aR-mediated pharmacology in cells or tissues expressing multiple anaphylatoxin receptors [1].

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